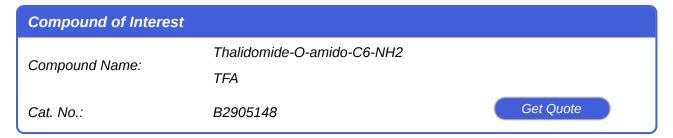


In-Depth Technical Guide: Cereblon Ligand Thalidomide-O-amido-C6-NH2 TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-O-amido-C6-NH2 TFA**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and relevant experimental protocols for its application in targeted protein degradation.

Core Concepts and Mechanism of Action

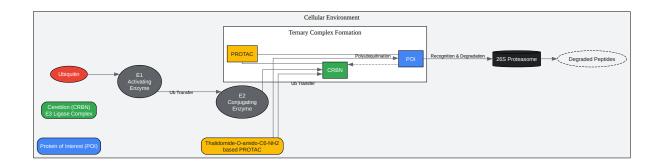
Thalidomide-O-amido-C6-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The molecule also features a 6-carbon (C6) alkyl linker with a terminal amine group (-NH2), which is presented as a trifluoroacetic acid (TFA) salt. This terminal amine serves as a conjugation point for a ligand that targets a specific protein of interest (POI).

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2][3][4]

The PROTAC-Mediated Protein Degradation Pathway



A PROTAC synthesized using **Thalidomide-O-amido-C6-NH2 TFA** functions by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.



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PROTAC-mediated protein degradation pathway.

Physicochemical Properties and Handling

This section summarizes the key quantitative data for **Thalidomide-O-amido-C6-NH2 TFA**.



Property	Value	Source
CAS Number	1950635-14-9	[2]
Molecular Formula	C23H27F3N4O8	[2]
Molecular Weight	544.48 g/mol	[2]
Appearance	Solid Powder	[2]
Purity	≥97%	[2]
Solubility	≥ 105.5 mg/mL in DMSO	[2]
Storage (Solid)	Dry, dark at -20°C for up to 1 year	[2]
Storage (Stock Solution)	0-4°C for up to 1 month	[2]

Quantitative Biological Data

While specific binding affinity data (e.g., Kd, IC50) for **Thalidomide-O-amido-C6-NH2 TFA** is not readily available in the public domain, the binding of the parent thalidomide molecule and its other derivatives to Cereblon is well-characterized. This information provides a benchmark for the expected performance of PROTACs synthesized with this linker.

Compound	Assay Type	IC50 (nM)	Kd (nM)	Source
Thalidomide	TR-FRET	22.4	-	
Pomalidomide	TR-FRET	6.4	-	
Lenalidomide	TR-FRET	8.9	-	
BODIPY FL Thalidomide	TR-FRET	-	3.6	

Note: The data presented is for reference compounds and not for **Thalidomide-O-amido-C6-NH2 TFA** itself. The binding affinity of a PROTAC incorporating this moiety may vary depending on the conjugated protein of interest ligand and the linker configuration.

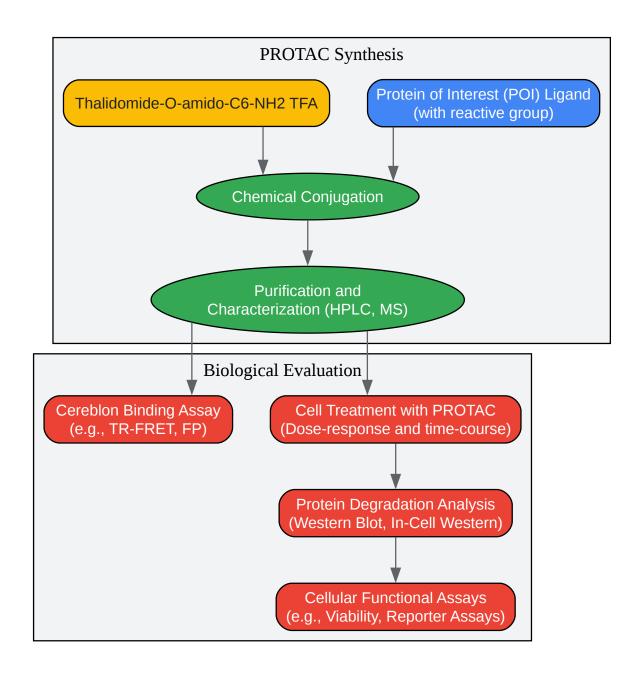


Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of **Thalidomide-O-amido-C6-NH2 TFA** in the context of PROTAC development.

General Workflow for PROTAC Synthesis and Evaluation

The development and characterization of a PROTAC using **Thalidomide-O-amido-C6-NH2 TFA** typically follows a structured workflow, from chemical synthesis to biological evaluation.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
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